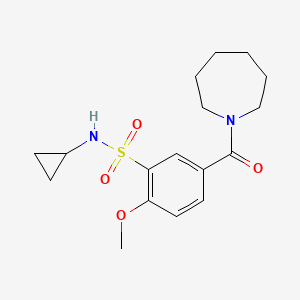![molecular formula C13H9ClN2 B7637795 8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
8-Chloro-3-phenylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-phenylimidazo[1,2-a]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat, poultry, and fish at high temperatures. It is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including breast, prostate, and colon cancer. PhIP is also used in scientific research to study the mechanisms of cancer development and to test new cancer therapies.
Mécanisme D'action
8-Chloro-3-phenylimidazo[1,2-a]pyridine is metabolized by cytochrome P450 enzymes to form several reactive intermediates, including N-hydroxy-8-Chloro-3-phenylimidazo[1,2-a]pyridine and 8-Chloro-3-phenylimidazo[1,2-a]pyridine-N2-guanine adducts. These intermediates can bind to DNA and cause mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce tumors in several organs, including the colon, liver, and mammary gland. It can also cause DNA damage and mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine can also affect the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
8-Chloro-3-phenylimidazo[1,2-a]pyridine is a potent mutagen that can cause DNA damage and mutations, making it a useful tool for studying the mechanisms of cancer development. It is also a substrate for several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. However, 8-Chloro-3-phenylimidazo[1,2-a]pyridine has several limitations for lab experiments, including its low solubility in water and its potential toxicity to cells and animals.
Orientations Futures
There are several future directions for research on 8-Chloro-3-phenylimidazo[1,2-a]pyridine, including the development of new cancer therapies that target its mechanisms of action. Researchers are also investigating the role of 8-Chloro-3-phenylimidazo[1,2-a]pyridine in the development of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the effects of dietary interventions on 8-Chloro-3-phenylimidazo[1,2-a]pyridine metabolism and cancer risk. Finally, researchers are exploring the use of 8-Chloro-3-phenylimidazo[1,2-a]pyridine as a biomarker for cancer risk and as a tool for cancer diagnosis and treatment.
Méthodes De Synthèse
8-Chloro-3-phenylimidazo[1,2-a]pyridine can be synthesized by the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (8-Chloro-3-phenylimidazo[1,2-a]pyridine-NH2) with chloroacetyl chloride in the presence of a base. The reaction yields 8-Chloro-3-phenylimidazo[1,2-a]pyridine as a yellow crystalline solid with a melting point of 239-240°C.
Applications De Recherche Scientifique
8-Chloro-3-phenylimidazo[1,2-a]pyridine is widely used in scientific research to study the mechanisms of cancer development and to test new cancer therapies. It is a potent mutagen that can cause DNA damage and mutations, leading to the development of cancer. 8-Chloro-3-phenylimidazo[1,2-a]pyridine has been shown to induce tumors in several animal models, including rats, mice, and monkeys. It is also a substrate for several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Propriétés
IUPAC Name |
8-chloro-3-phenylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-7-4-8-16-12(9-15-13(11)16)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRTLPLUXISMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-phenylimidazo[1,2-a]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)




![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)